molecular formula C20H27N5O2 B5637238 (4R)-N-isopropyl-1-methyl-4-{[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]amino}-L-prolinamide

(4R)-N-isopropyl-1-methyl-4-{[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]amino}-L-prolinamide

Cat. No. B5637238
M. Wt: 369.5 g/mol
InChI Key: WJPDOQVPWBIKAX-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related prolinamides often involves the acylation of substituted aminopropanamides, followed by deprotection processes (Panov et al., 2011). Additionally, the synthesis may involve the use of cyclic amino acids as ligands in catalytic processes (Davies et al., 1996).

Molecular Structure Analysis

The molecular structure of prolinamides, including compounds like (4R)-N-isopropyl-1-methyl-4-{[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]amino}-L-prolinamide, has been extensively studied. For instance, the crystal structure of N′-acetyl-L-prolinamide provides insights into the hydrogen-bond system and the orthorhombic space group of these molecules (Benedetti et al., 1976).

Chemical Reactions and Properties

Prolinamides are known for their reactivity in various chemical reactions. For example, they have been used in the synthesis of functionalized cyclopropanes and have shown a range of biological properties, including antimicrobial and cytotoxic activities (Davies et al., 1996), (Osinubi et al., 2020).

Physical Properties Analysis

The physical properties of prolinamides, including solubility, melting points, and crystalline structure, are critical in their application as catalysts and in drug formulation. The physical properties are often influenced by the specific structure and functional groups present in the compound (Benedetti et al., 1976).

Chemical Properties Analysis

Prolinamides display a range of chemical properties, including reactivity towards different organic compounds, stability under various conditions, and catalytic activity. These properties make them valuable in synthetic organic chemistry and pharmaceutical research (Panov et al., 2011), (Davies et al., 1996).

properties

IUPAC Name

5-methyl-N-[(3R,5S)-1-methyl-5-(propan-2-ylcarbamoyl)pyrrolidin-3-yl]-2-phenyl-1H-imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-12(2)21-19(26)16-10-15(11-25(16)4)23-20(27)17-13(3)22-18(24-17)14-8-6-5-7-9-14/h5-9,12,15-16H,10-11H2,1-4H3,(H,21,26)(H,22,24)(H,23,27)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPDOQVPWBIKAX-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)NC3CC(N(C3)C)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)N[C@@H]3C[C@H](N(C3)C)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-N-isopropyl-1-methyl-4-{[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]amino}-L-prolinamide

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